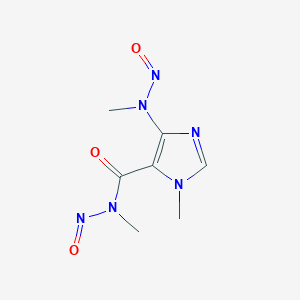
N-乙酰磺酰氯
概述
描述
乙酰磺酰氯是一种有机化合物,化学式为C₈H₈ClNO₃S。 它是一种白色结晶粉末,可溶于丙酮和氯仿等有机溶剂,但水中溶解度有限 。 该化合物还以其他名称而闻名,包括4-乙酰氨基苯磺酰氯和对乙酰氨基苯磺酰氯 .
科学研究应用
乙酰磺酰氯在科学研究中有多种应用:
磺酰胺合成: 它用作各种磺酰胺抗生素合成的中间体.
分析化学: 该化合物用于某些分析物的衍生化,以提高其在分析方法中的检测和定量.
药代动力学: 它用于合成内标,用于测定生物样品中的药物及其代谢产物.
作用机理
乙酰磺酰氯的作用机理涉及它作为磺酰氯的反应性。它充当亲电试剂,与亲核试剂反应生成磺酰胺键。 这种反应性被用于合成各种磺酰胺衍生物,这些衍生物可能具有生物活性 .
作用机制
Target of Action
N-Acetylsulfanilyl chloride is an organic compound that belongs to the class of acetanilides . These are organic compounds containing an acetamide group conjugated to a phenyl group . It is used in the synthesis of N1,N1-dimethylsulfanilamide , which is used as an internal standard in reactions .
Mode of Action
It is known that it is used in the synthesis of n1,n1-dimethylsulfanilamide . This involves a reaction where N-acetylsulfanilyl chloride is used as a reagent .
Biochemical Pathways
N-Acetylsulfanilyl chloride is involved in the synthesis of sulfonamide antibiotics . The conventional method of synthesizing these antibiotics consists of four steps: acetylation of aniline, chlorosulfonation of N-acetylaniline, condensation of sulfonyl chloride with nucleophiles such as amines, and alkaline hydrolysis of the acetyl-protecting group .
Result of Action
The primary result of the action of N-Acetylsulfanilyl chloride is the synthesis of N1,N1-dimethylsulfanilamide . This compound is used as an internal standard in reactions, such as those used to determine tramadol and its O-desmethylated metabolite in blood plasma .
Action Environment
The action of N-Acetylsulfanilyl chloride can be influenced by environmental factors. For instance, it is recommended to use this compound only under a chemical fume hood . It is also important to note that N-Acetylsulfanilyl chloride can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound .
安全和危害
N-Acetylsulfanilyl chloride is classified as a skin corrosive and may cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
生化分析
Biochemical Properties
It is known that it plays a crucial role in the synthesis of sulfanilamide and its derivatives . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
As a precursor to sulfa drugs, it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of sulfanilamide and its derivatives
准备方法
乙酰磺酰氯的合成通常涉及多步过程:
苯胺乙酰化: 苯胺与乙酸酐反应,生成N-乙酰苯胺。
在工业生产中,乙酰磺酰氯的生产遵循类似步骤,但可能涉及优化反应条件以提高产率和纯度。
化学反应分析
乙酰磺酰氯会发生各种化学反应,包括:
这些反应中常用的试剂包括胺和碱,例如氢氧化钠。形成的主要产物取决于取代反应中使用的具体亲核试剂。
相似化合物的比较
属性
IUPAC Name |
4-acetamidobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXCFKBQWDAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026981 | |
| Record name | 4-(Acetylamino)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Light tan solid; [Merck Index] Off-white powder; [MSDSonline] | |
| Record name | Benzenesulfonyl chloride, 4-(acetylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Acetylamino)benzenesulfonyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3425 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
VERY SOL IN ETHER, ALCOHOL; SOL IN HOT CHLOROFORM; SOLUBLE IN HOT BENZENE | |
| Record name | 4-(ACETYLAMINO)BENZENESULFONYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM BENZENE; PRISMS FROM BENZENE-CHLOROFORM, THICK, LIGHT TAN PRISMS FROM BENZENE, LIGHT TAN TO BROWNISH POWDER OR FINE CRYSTALS | |
CAS No. |
121-60-8 | |
| Record name | 4-Acetamidobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Acetylamino)benzenesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-acetylsulfanilyl chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12337 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetylsulfanilyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonyl chloride, 4-(acetylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Acetylamino)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetylsulphanilyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLSULFANILYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX4M9AIVM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(ACETYLAMINO)BENZENESULFONYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
149 °C | |
| Record name | 4-(ACETYLAMINO)BENZENESULFONYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of N-Acetylsulfanilyl chloride in scientific research?
A1: N-Acetylsulfanilyl chloride serves as a crucial building block in synthesizing various sulfonamide derivatives. These derivatives find applications in diverse fields, including pharmaceuticals, particularly as antimicrobial agents [, ].
Q2: Can you elaborate on the role of N-Acetylsulfanilyl chloride in synthesizing sulfonamide antibiotics?
A2: N-Acetylsulfanilyl chloride acts as a key reagent in the synthesis of sulfonamide antibiotics. It reacts with different aminoheterocycles or chloroheterocycles to produce various sulfonamides []. This approach allows for the creation of isotope-labeled sulfonamides (using labeled N-Acetylsulfanilyl chloride), valuable for studying the environmental behavior of these antibiotics [].
Q3: How is N-Acetylsulfanilyl chloride used in the synthesis of haptens?
A3: In the development of a monoclonal antibody against L-hydroxyproline (found in hydrolyzed animal protein), researchers utilized N-Acetylsulfanilyl chloride to derivatize L-hydroxyproline. This derivatization process led to the synthesis of haptens, specifically HP1, crucial for generating antibodies targeting L-hydroxyproline [].
Q4: Are there applications of N-Acetylsulfanilyl chloride beyond pharmaceutical research?
A4: Yes, N-Acetylsulfanilyl chloride finds applications in developing materials for specific purposes. For example, it was employed to modify poly(propyleneimine) dendrimer to incorporate azo groups. This modification led to the creation of a material with unique optical properties, potentially suitable for holographic applications [].
Q5: How is N-Acetylsulfanilyl chloride utilized in the synthesis of alkali-clearable azo disperse dyes?
A5: Researchers synthesize alkali-clearable azo disperse dyes by using N-Acetylsulfanilyl chloride as a starting material to prepare various diazo components, such as 4-fluorosulfonylaniline. These components are then coupled with appropriate compounds like 4-hydroxy-N-3-methoxypropyl-1,8-naphthalimide to yield the desired dyes. These dyes find application in textile dyeing, exhibiting desirable properties like good leveling, wash fastness, and sublimation fastness [].
Q6: Has N-Acetylsulfanilyl chloride been used in studying reaction mechanisms?
A6: Yes, one study investigates the thermal decomposition mechanism of aryl sulfonate esters. Researchers synthesized menthyl N-acetylsulfanilate using N-Acetylsulfanilyl chloride and menthol. Analyzing the pyrolysis products helps determine whether the decomposition follows an E1 or E2 mechanism [].
Q7: What are the common synthetic methods employed with N-Acetylsulfanilyl chloride?
A7: A prevalent method involves reacting N-Acetylsulfanilyl chloride with appropriate amines in the presence of a base like pyridine. This reaction results in the formation of N1-substituted sulfanilamide derivatives []. Another method utilizes sodium hydride to facilitate the reaction of N-Acetylsulfanilyl chloride with heterocyclic ketene aminals, leading to the regiospecific synthesis of N-sulfanilyl heterocyclic ketene aminals [].
Q8: Can you discuss an example of optimizing a synthesis process involving N-Acetylsulfanilyl chloride?
A8: Researchers have developed an improved method for preparing sulfanilamide using N-Acetylsulfanilyl chloride. This method involves reacting N-Acetylsulfanilyl chloride with ammonium hydroxide, followed by hydrolysis and acidification. Notably, this optimized process achieves high purity (>99.5%) without requiring recrystallization, resulting in a high product yield exceeding 90% [].
Q9: Are there any studies focusing on modifying polymers using N-Acetylsulfanilyl chloride?
A9: Yes, N-Acetylsulfanilyl chloride has been used to modify polyvinylamine. This modification involves reacting the primary amino groups on the polymer backbone with N-Acetylsulfanilyl chloride, followed by diazotization and coupling with a chromophoric coupler. This process leads to the formation of polymeric azo dyes, expanding the applications of polyvinylamine [].
Q10: How is N-Acetylsulfanilyl chloride utilized in studying the properties of inclusion complexes?
A10: In a study focusing on enhancing the antimicrobial properties of a novel sulfonamide (SAP), researchers synthesized SAP using N-Acetylsulfanilyl chloride and then prepared an inclusion complex with β-cyclodextrin. Characterization techniques like UV-Vis, FTIR, SEM, DSC, and TGA were employed to analyze the complex, demonstrating the successful encapsulation of the sulfonamide within the β-cyclodextrin cavity. This approach led to improved antimicrobial activity compared to the free sulfonamide, highlighting the potential of inclusion complexes for enhancing drug delivery and efficacy [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)




![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)



